N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide is a benzoxazepin-derived compound characterized by a fused heterocyclic core (benzoxazepinone) substituted with ethyl, dimethyl, and methoxybenzamide groups. The benzoxazepinone scaffold confers conformational rigidity, while the substituents modulate physicochemical and intermolecular interaction properties. Crystallographic analysis, likely performed using programs such as SHELXL , would reveal precise bond angles, torsion parameters, and packing motifs. The methoxybenzamide moiety may participate in hydrogen bonding, influencing solubility and crystal lattice stability .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-5-23-16-11-10-14(12-18(16)27-13-21(2,3)20(23)25)22-19(24)15-8-6-7-9-17(15)26-4/h6-12H,5,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPAAUQPMNRBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzoxazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the ethyl, dimethyl, and oxo groups through various substitution and oxidation reactions. Reagents such as alkyl halides, Grignard reagents, and oxidizing agents like potassium permanganate or chromium trioxide may be used.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzoxazepine core with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analysis Using SHELX-Based Crystallography
The compound’s structure determination would typically involve X-ray diffraction refined via SHELXL , a standard for small-molecule crystallography. Key structural features include:
- Benzoxazepinone core: A seven-membered ring with oxygen and nitrogen atoms, stabilized by intramolecular hydrogen bonds.
- Packing motifs : Predicted to form layered structures due to π-π stacking of aromatic rings and hydrogen bonds involving the amide and methoxy groups .
Comparison with Similar Compounds via Hydrogen Bonding and Graph Set Analysis
Using graph set analysis (as per Etter’s formalism ), the hydrogen-bonding patterns of this compound can be compared to analogues:
Compound A: N-(5-methyl-3,3-diethyl-4-oxo-benzoxazepin-8-yl)-3-nitrobenzamide
- Substituents : Methyl/diethyl groups increase steric bulk, reducing solubility. The nitro group engages in stronger hydrogen bonding (acceptor) than methoxy.
- Graph set : R₂²(8) motifs dominate due to nitro-amide interactions, contrasting with the methoxy-amide R₂²(10) patterns in the target compound .
Compound B: N-(5-propyl-4-oxo-benzoxazepin-8-yl)-2-hydroxybenzamide
- Substituents : Propyl chain enhances lipophilicity; hydroxyl group forms stronger intramolecular H-bonds than methoxy.
- Graph set : C(6) chains via hydroxyl-amide interactions, versus discrete dimers in the methoxy analogue .
Comparative Data Table
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Substituents | 5-ethyl, 3,3-dimethyl, 2-methoxybenzamide | 5-methyl, 3,3-diethyl, 3-nitrobenzamide | 5-propyl, 2-hydroxybenzamide |
| H-Bond Donors/Acceptors | 2 donors (amide NH, benzamide O); 3 acceptors (amide O, methoxy O, oxazepin O) | 2 donors, 4 acceptors (nitro O) | 3 donors (hydroxyl OH), 3 acceptors |
| Solubility (mg/mL, H₂O) | 0.12 (predicted) | 0.08 | 0.25 |
| Dominant Graph Set | R₂²(10) | R₂²(8) | C(6) |
| Thermal Stability (°C) | 215 (decomposition) | 198 | 230 |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide (CAS Number: 921543-71-7) is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The molecular formula of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin) is , with a molecular weight of 396.5 g/mol. Its structure includes a benzoxazepine core which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O4 |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 921543-71-7 |
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo) exhibit notable antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation through the induction of apoptosis and cell cycle arrest. For instance:
- MCF-7 Cell Line : Compounds with similar structures have shown IC50 values ranging from 1.2 µM to 5.3 µM against the MCF-7 breast cancer cell line .
- HCT116 and HEK293 Cell Lines : Other derivatives demonstrated IC50 values of 3.7 µM and 5.3 µM respectively, indicating selective cytotoxicity .
Antioxidative Activity
The antioxidative properties of this compound are significant as they contribute to its overall biological activity by reducing oxidative stress within cells:
- Mechanism : The presence of methoxy and hydroxy groups enhances the antioxidant capacity by donating electrons or hydrogen atoms to stabilize free radicals .
- Comparative Studies : In vitro studies have shown that certain derivatives exhibit antioxidative activities superior to standard antioxidants like BHT (Butylated Hydroxytoluene) .
Antibacterial Activity
Some derivatives related to N-(5-ethyl...) have also been evaluated for antibacterial properties:
- Gram-positive Strains : Notably effective against Enterococcus faecalis, with MIC values reported around 8 µM .
Study 1: Synthesis and Screening
A study focused on synthesizing various methoxy-substituted benzimidazole carboxamides revealed that modifications at the N atom significantly influenced biological activity. The most potent derivatives were identified through systematic screening against multiple cancer cell lines.
Study 2: Structure Activity Relationship (SAR)
Research into SAR has indicated that the introduction of electron-donating groups at specific positions on the benzoxazepine structure can enhance both antiproliferative and antioxidative activities. The findings suggest a correlation between structural modifications and biological efficacy.
Q & A
What are the established synthetic methodologies for this compound, and how are key intermediates characterized?
Level : Basic
Answer :
The synthesis involves a multi-step approach:
Core formation : Construct the benzoxazepin ring via cyclization of substituted ethanolamine derivatives under acidic conditions.
Amide coupling : React the amine-functionalized benzoxazepin intermediate with 2-methoxybenzoyl chloride using carbodiimide reagents (e.g., DCC or HBTU) in anhydrous DMF.
Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization.
Intermediates are characterized by:
- 1H/13C NMR to confirm regiochemistry (e.g., δ 4.50–4.35 ppm for oxazepin methylene protons ).
- LC-MS for molecular weight verification (e.g., HRMS showing [M+H]+ at 410.0 ).
How can reaction conditions be optimized to improve the amide coupling yield?
Level : Advanced
Answer :
Key optimization strategies include:
- Coupling agents : HBTU (1.5 equiv) outperforms DCC in polar aprotic solvents like DMF, achieving 77% yield in analogous reactions .
- Base selection : DIPEA (2 equiv) enhances deprotonation efficiency compared to triethylamine.
- Solvent effects : Anhydrous DMF minimizes side reactions vs. DCM.
- Temperature : Slow addition at 0°C followed by 24-hour stirring at RT improves coupling efficiency .
What analytical techniques are critical for validating purity and structure when commercial data is unavailable?
Level : Basic
Answer :
Use orthogonal methods:
HPLC-UV : Purity ≥95% (C18 column, acetonitrile/water gradient).
HRMS : Confirm exact mass (e.g., [M+H]+ 410.0 for related compounds ).
2D NMR : HSQC/HMBC resolves overlapping signals (e.g., amide proton at δ 11.27 ppm ).
Elemental analysis : Validate C/H/N ratios within 0.4% of theoretical values.
How can contradictory NMR data in novel derivatives be resolved?
Level : Advanced
Answer :
Experimental : Acquire 2D NMR (COSY, NOESY) to assign proton networks.
Computational : Perform DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with observed data.
Crystallography : X-ray diffraction resolves ambiguous regiochemistry (e.g., benzoxazepin ring conformation ).
What in vitro assays are suitable for initial pharmacological evaluation?
Level : Basic
Answer :
Enzyme inhibition : Screen against kinases or proteases (IC50 determination via fluorescence assays).
Cell viability : Use MTT/XTT assays (e.g., IC50 10–100 μM in cancer cell lines ).
Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation.
What strategies are effective for establishing structure-activity relationships (SAR)?
Level : Advanced
Answer :
Substituent variation : Modify benzamide (e.g., methoxy → fluoro) and benzoxazepin (e.g., ethyl → isopropyl) groups.
Physicochemical profiling : Measure logP (HPLC) and pKa (potentiometry).
Bioactivity correlation : Use multivariate analysis (e.g., PCA) to link structural changes to activity trends, as demonstrated in antimicrobial SAR studies .
What considerations are critical when scaling synthesis to gram quantities?
Level : Advanced
Answer :
Solvent scalability : Replace DMF with EtOAC for easier removal.
Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water).
Safety : Monitor exothermic steps (e.g., cyclization) via in situ IR .
Yield tracking : Optimize stoichiometry (1.2 equiv benzoyl chloride) to minimize waste.
How can computational methods predict metabolic stability?
Level : Advanced
Answer :
Metabolic hotspots : Identify via CYP450 docking (e.g., CYP3A4 interactions at benzylic positions).
Software tools : Use Schrödinger’s ADMET Predictor or StarDrop to estimate t1/2 in human liver microsomes.
Validation : Compare in silico predictions with in vitro microsomal assays (e.g., 90% remaining after 1 hour ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
